4-(2,6-Dichlorophenoxy)piperidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13Cl2NO |
|---|---|
Molecular Weight |
246.13 g/mol |
IUPAC Name |
4-(2,6-dichlorophenoxy)piperidine |
InChI |
InChI=1S/C11H13Cl2NO/c12-9-2-1-3-10(13)11(9)15-8-4-6-14-7-5-8/h1-3,8,14H,4-7H2 |
InChI Key |
HMMPLZLASANOGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 4 2,6 Dichlorophenoxy Piperidine and Analogues
General Synthetic Routes to Substituted Aryloxy-Piperidines
The construction of substituted aryloxy-piperidines can be approached by first forming the piperidine (B6355638) ring and then introducing the aryloxy group, or by incorporating the aryloxy moiety into a precursor that is subsequently cyclized. Several key synthetic strategies are frequently employed to build the piperidine core and its analogues. acs.orgresearchgate.netsciencemadness.orgresearchgate.netajchem-a.comnih.gov
Nucleophilic substitution is a cornerstone for the formation of the aryl ether bond in phenoxypiperidines. This typically involves the reaction of a piperidinol with an activated aryl halide or a phenol with an activated piperidine derivative.
One of the most common methods is the Williamson ether synthesis , where an alkoxide, generated from a 4-hydroxypiperidine derivative by treatment with a base, acts as a nucleophile. This alkoxide attacks an electron-deficient aryl halide, such as 2,6-dichlorobenzene, to form the ether linkage. The efficiency of this reaction is highly dependent on the electronic properties of the aryl halide.
Alternatively, a nucleophilic aromatic substitution (SNAr) reaction can be employed. nih.gov In this scenario, a phenoxide displaces a leaving group (typically a halide) from an activated aromatic ring. The presence of electron-withdrawing groups, such as the two chlorine atoms in the target compound's precursor, is crucial as they activate the aromatic ring towards nucleophilic attack. rsc.orglookchem.com The reaction conditions, including the choice of base, solvent, and temperature, play a decisive role in the reaction's success and selectivity. rsc.org
A third powerful method is the Mitsunobu reaction , which allows for the coupling of a 4-hydroxypiperidine with a phenol under mild conditions. This reaction uses a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group of the piperidinol for substitution by the phenoxide nucleophile.
| Reaction Type | Reactants | Key Reagents | General Conditions |
| Williamson Ether Synthesis | N-Protected 4-hydroxypiperidine + Dichloro-substituted phenol | Strong base (e.g., NaH, K₂CO₃) | Aprotic polar solvent (e.g., DMF, DMSO) |
| SNAr Reaction | Dichlorophenol + N-Protected 4-halopiperidine | Base (e.g., K₂CO₃, Cs₂CO₃) | High temperature, polar solvent |
| Mitsunobu Reaction | N-Protected 4-hydroxypiperidine + Dichlorophenol | PPh₃, DEAD/DIAD | Anhydrous, neutral conditions, THF |
Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool for the construction of the piperidine ring from acyclic diene precursors. researchgate.netresearchgate.net This reaction, typically catalyzed by ruthenium-based complexes like Grubbs' catalysts, involves the intramolecular coupling of two terminal alkene functionalities to form a cyclic olefin (a tetrahydropyridine), which can then be readily reduced to the saturated piperidine ring. semanticscholar.org
The general strategy involves synthesizing a nitrogen-containing backbone equipped with two terminal double bonds at appropriate positions. acs.org The high functional group tolerance of modern RCM catalysts allows for the presence of various substituents on the precursor, enabling the synthesis of complex and highly decorated piperidine cores. semanticscholar.orgnih.gov This method is particularly valuable for creating stereochemically defined piperidines by starting with chiral precursors. acs.org
General RCM Approach to Piperidine Core:
Precursor Synthesis: An N-protected amino diene is synthesized. The protecting group is often a carbamate (e.g., Boc, Cbz) or a sulfonyl group to prevent catalyst deactivation by the basic nitrogen atom.
RCM Cyclization: The diene is treated with a ruthenium catalyst (e.g., Grubbs' I or II generation catalyst) in an inert solvent like dichloromethane or toluene, leading to the formation of an N-protected tetrahydropyridine.
Reduction: The resulting double bond within the ring is hydrogenated, typically using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂), to yield the final saturated piperidine scaffold.
The Mannich reaction is a classic three-component condensation reaction that provides an efficient route to various piperidine derivatives, particularly 4-piperidones, which are versatile intermediates. researchgate.netajchem-a.com The reaction involves an active hydrogen compound (like a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine. sciencemadness.orgrsc.org
In the context of piperidine synthesis, a dialkyl ketone with enolizable protons on both sides, such as acetone or a derivative, can react with two equivalents of an aldehyde and a primary amine (e.g., methylamine) in a double Mannich reaction to directly form a substituted 4-piperidone. sciencemadness.org Using glacial acetic acid as a solvent has been shown to improve reaction times and yields significantly. sciencemadness.org These piperidone products can then be further modified; for example, the ketone can be reduced to a hydroxyl group to create 4-hydroxypiperidine precursors. sciencemadness.orgajchem-a.com The Mannich reaction is a powerful tool for building the piperidine core with inherent functionality ready for further derivatization. researchgate.net
Diversity-oriented synthesis (DOS) is a strategic approach used to generate libraries of structurally diverse small molecules from a common starting material or scaffold. cam.ac.ukmdpi.com This methodology is particularly relevant for creating analogues of 4-(2,6-dichlorophenoxy)piperidine to explore structure-activity relationships (SAR) in drug discovery. nih.govnih.gov
A typical DOS strategy for phenoxypiperidine analogues might involve:
Scaffold Synthesis: A common core structure, such as N-Boc-4-(aryloxy)piperidine, is synthesized on a larger scale.
Appendage Diversity: The protecting group on the piperidine nitrogen is removed, and the free amine is reacted with a diverse set of reagents (e.g., acyl chlorides, sulfonyl chlorides, aldehydes for reductive amination) to introduce a wide range of substituents at the N-1 position.
Scaffold Modification: Alternatively, the diversity can be introduced on the aromatic ring. A library of substituted phenols can be coupled to a single piperidine precursor, like N-Boc-4-hydroxypiperidine, to generate a collection of analogues with varied substitution patterns on the phenoxy moiety.
These approaches allow for the rapid and efficient creation of hundreds or thousands of related compounds, covering a significant area of chemical space to identify molecules with optimized biological activity. nih.gov
Specific Synthetic Protocols and Reaction Conditions for this compound and its Direct Precursors
The synthesis of this compound is most directly achieved via a nucleophilic substitution reaction between a suitably protected 4-hydroxypiperidine and 2,6-dichlorophenol. The N-Boc (tert-butyloxycarbonyl) group is a common choice for protecting the piperidine nitrogen due to its stability under many reaction conditions and its facile removal under acidic conditions.
A common and effective protocol is the Mitsunobu reaction. This method offers mild reaction conditions and is tolerant of a wide range of functional groups.
Detailed Synthetic Protocol (Mitsunobu Reaction):
| Step | Procedure | Reagents & Conditions | Purpose |
| 1 | A solution of N-Boc-4-hydroxypiperidine, 2,6-dichlorophenol, and triphenylphosphine (PPh₃) is prepared in an anhydrous aprotic solvent. | N-Boc-4-hydroxypiperidine (1.0 eq.), 2,6-dichlorophenol (1.1 eq.), PPh₃ (1.2 eq.), Anhydrous THF | To combine the alcohol, nucleophile, and phosphine reagent. |
| 2 | The solution is cooled in an ice bath. | 0 °C | To control the exothermic reaction upon addition of the azodicarboxylate. |
| 3 | Diisopropyl azodicarboxylate (DIAD) or a similar reagent is added dropwise to the stirred solution. | DIAD (1.2 eq.) | To activate the hydroxyl group of the piperidinol, forming a good leaving group. |
| 4 | The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). | Room Temperature, 12-24 hours | To allow the SN2 reaction to proceed, where the phenoxide displaces the activated hydroxyl group. |
| 5 | The solvent is removed under reduced pressure, and the crude product is purified. | Silica (B1680970) gel column chromatography | To isolate the desired N-Boc-4-(2,6-dichlorophenoxy)piperidine from byproducts like triphenylphosphine oxide and the reduced DIAD. |
| 6 | The Boc protecting group is removed by treating the purified intermediate with a strong acid. | Trifluoroacetic acid (TFA) in Dichloromethane (DCM), or HCl in Dioxane | To deprotect the piperidine nitrogen and yield the final product, this compound, often as a salt (e.g., hydrochloride or trifluoroacetate). |
Derivatization Strategies for Optimizing Bioactivity of Piperidine Scaffolds
The piperidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif in many biologically active compounds and approved drugs. ajchem-a.comnih.gov Once the core 4-(aryloxy)piperidine structure is synthesized, further derivatization is often necessary to fine-tune its pharmacological properties. nih.gov These modifications are guided by structure-activity relationship (SAR) studies to enhance potency, selectivity, and pharmacokinetic profiles.
Key derivatization points on the this compound scaffold include:
The Piperidine Nitrogen (N-1 Position): This is the most common site for modification. The secondary amine can be functionalized through various reactions:
Alkylation/Reductive Amination: Introducing small alkyl groups (methyl, ethyl) or larger, more complex moieties can significantly impact receptor binding and cell permeability.
Acylation: Forming amides with various carboxylic acids introduces hydrogen bond acceptors and can alter the molecule's electronic and steric properties.
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which can act as hydrogen bond donors and introduce rigid structural elements.
Urea/Carbamate Formation: Reaction with isocyanates or chloroformates can introduce functionalities that mimic peptide bonds and participate in specific hydrogen bonding interactions. nih.gov
The Phenyl Ring: While the 2,6-dichloro substitution is fixed in the target compound, creating analogues often involves modifying this part of the molecule. Different substitution patterns (e.g., moving the chlorines to the 3,4- or 3,5-positions) or replacing them with other groups (e.g., fluoro, methyl, methoxy) can drastically alter electronic distribution and binding interactions.
The Piperidine Ring (C-2, C-3, C-5, C-6 Positions): Introducing substituents on the piperidine ring itself increases its three-dimensionality and can lead to more specific interactions with biological targets. whiterose.ac.uk This is a more synthetically challenging approach but can be achieved by starting with pre-functionalized piperidine precursors. whiterose.ac.ukwhiterose.ac.uk
| Derivatization Site | Reaction Type | Reagents | Introduced Functional Group | Potential Impact |
| Piperidine Nitrogen | Reductive Amination | Aldehydes/Ketones, NaBH(OAc)₃ | Alkyl, Benzyl groups | Modify basicity, lipophilicity, steric bulk |
| Piperidine Nitrogen | Acylation | Acyl Chlorides, Anhydrides | Amides | Introduce H-bond acceptors, alter electronics |
| Piperidine Nitrogen | Sulfonylation | Sulfonyl Chlorides | Sulfonamides | Introduce H-bond donors, add rigidity |
| Phenyl Ring | (Analog Synthesis) | Variously substituted phenols | - | Alter electronics, sterics, H-bonding potential |
| Piperidine Ring | (Precursor Synthesis) | Substituted Pyridines/Piperidones | Alkyl, Fluoro, Hydroxyl | Increase 3D complexity, create chiral centers |
Modifications at the Piperidine Nitrogen Atom
The secondary amine of the piperidine ring in this compound serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities that can significantly modulate the molecule's properties. Key strategies for modifying this position include N-alkylation, N-acylation, and reductive amination.
N-Alkylation: This fundamental transformation involves the introduction of alkyl or arylmethyl groups onto the piperidine nitrogen. Direct alkylation can be achieved by reacting this compound with a suitable alkyl or benzyl halide in the presence of a base. Common bases used for this purpose include potassium carbonate or triethylamine, in solvents like ethanol or dimethylformamide (DMF). Microwave-assisted conditions have been shown to accelerate these reactions. For instance, the N-alkylation of piperidine with substituted benzyl chlorides can be effectively carried out using potassium carbonate in ethanol under microwave irradiation at 80°C. However, the reactivity of the benzyl chloride can be influenced by its substituents; for example, electron-donating groups like a 4-methoxy substituent on the benzyl chloride can sometimes lead to challenges in achieving the desired product under standard conditions.
N-Acylation: The introduction of an acyl group to the piperidine nitrogen is another common modification. This is typically accomplished by treating this compound with an acyl chloride or anhydride in the presence of a base such as triethylamine or pyridine (B92270). These reactions are often performed in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). A variety of acyl groups, including substituted benzoyl chlorides, can be introduced using this method, leading to the formation of corresponding amides.
Reductive Amination: This powerful method allows for the formation of N-substituted piperidines from aldehydes or ketones. The reaction proceeds via the in situ formation of an iminium ion intermediate from the reaction of this compound with a carbonyl compound, which is then reduced to the corresponding amine. A range of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride being particularly effective due to their mildness and selectivity. This method is highly versatile and tolerates a wide variety of functional groups on the aldehyde or ketone, making it a valuable tool for generating a diverse library of analogues. For example, reductive amination of aromatic aldehydes can be catalyzed by cobalt-containing composites, leading to the formation of N-arylmethyl-piperidine derivatives in good yields.
| Modification Type | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl/Benzyl halide, K2CO3, EtOH, Microwave (80°C) | N-Alkyl/N-Benzyl piperidines |
| N-Acylation | Acyl chloride/Anhydride, Triethylamine, DCM | N-Acyl piperidines (Amides) |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)3 or NaBH3CN, DCE or MeOH | N-Substituted piperidines |
Substitutions on the Dichlorophenoxy Aromatic Ring
Modification of the 2,6-dichlorophenoxy moiety offers another avenue for structural diversification. The electron-withdrawing nature of the two chlorine atoms deactivates the aromatic ring towards electrophilic aromatic substitution. However, nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions provide viable routes to introduce new substituents.
Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms on the aromatic ring can potentially be displaced by strong nucleophiles, particularly when the ring is further activated by other electron-withdrawing groups. For instance, the introduction of a nitro group at the para-position (C4) of the dichlorophenoxy ring would significantly enhance its susceptibility to nucleophilic attack. The synthesis of such a precursor, 2,6-dichloro-4-nitroaniline, can be achieved through the chlorination of 4-nitroaniline. This intermediate could then be used to synthesize 4-(2,6-dichloro-4-nitrophenoxy)piperidine, which would be a key substrate for SNAr reactions.
Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling methodologies, such as the Suzuki-Miyaura reaction, offer a powerful tool for forming carbon-carbon bonds on halogenated aromatic rings. These reactions typically involve the use of a palladium catalyst, a base, and a boronic acid or ester derivative. While direct application to the dichlorophenoxy ring of the parent compound might be challenging due to steric hindrance from the piperidine moiety, derivatives where the aromatic ring is further functionalized with a leaving group more amenable to cross-coupling (e.g., a bromo or triflate group) could be employed. The Suzuki-Miyaura cross-coupling has been successfully applied to other dichloro-heteroaromatic systems, demonstrating its potential for the synthesis of functionalized dinucleophilic fragments that could be further elaborated.
| Reaction Type | Key Reagents | Potential Modification |
| Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., amines, alkoxides) on activated rings (e.g., with a nitro group) | Replacement of chlorine atoms with other functional groups |
| Suzuki-Miyaura Cross-Coupling | Aryl/heteroaryl boronic acids, Pd catalyst, base | Introduction of aryl or heteroaryl substituents on the aromatic ring |
Structural Elaboration for Novel Conjugates and Hybrid Molecules
The this compound scaffold can be incorporated into larger, more complex molecules to create novel conjugates and hybrid structures with potentially enhanced or novel biological activities. This can be achieved by linking the core molecule to other pharmacophores, peptides, or carrier molecules.
The synthesis of such conjugates often involves the functionalization of the piperidine nitrogen, as described in section 2.3.1, with a linker that possesses a reactive handle for subsequent conjugation. For example, an N-acylated derivative with a terminal carboxylic acid or amino group can be prepared. This functional group can then be used to form an amide or other covalent bond with a second molecule of interest. The development of insecticidal compounds based on N-(substituted arylmethyl)-4-[bis(substituted phenyl) methyl] piperidines highlights the potential for creating complex molecules with this core structure.
Stereoselective Synthesis Approaches for Chiral this compound Derivatives
The introduction of stereocenters into the this compound scaffold can lead to enantiomers with distinct pharmacological profiles. Stereoselective synthesis of these derivatives is therefore of significant interest. The primary stereocenter to consider is the C4 position of the piperidine ring.
Asymmetric Synthesis: One approach to obtaining enantiomerically pure derivatives is to start from a chiral precursor. For instance, the asymmetric synthesis of 4-hydroxypiperidine can provide a chiral building block. Subsequent etherification with 2,6-dichlorophenol would then yield the desired chiral this compound. Asymmetric synthesis of related aminopiperidine-fused imidazopyridine DPP-4 inhibitors has been successfully developed, showcasing the feasibility of creating complex chiral piperidine-containing molecules.
Chiral Resolution: An alternative to asymmetric synthesis is the resolution of a racemic mixture of a this compound derivative. This can be achieved using chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. Chiral separations of various piperidine-2,6-dione analogues have been successfully performed using Chiralpak IA and Chiralpak IB columns, demonstrating the utility of this technique for resolving chiral piperidine derivatives.
| Approach | Methodology | Outcome |
| Asymmetric Synthesis | Use of chiral starting materials or chiral catalysts | Direct formation of a single enantiomer |
| Chiral Resolution | Separation of a racemic mixture using chiral HPLC | Isolation of individual enantiomers |
Structure Activity Relationship Sar Studies of 4 2,6 Dichlorophenoxy Piperidine Derivatives
Impact of Halogenation Pattern on Biological Efficacy of Dichlorophenoxy Moieties
The presence, position, and type of halogen atoms on the phenoxy ring are pivotal in determining the pharmacological profile of 4-phenoxypiperidine (B1359869) derivatives. The dichlorophenoxy group, in particular, has been a focus of synthetic modification to optimize biological activity.
The arrangement of chlorine atoms on the phenoxy ring significantly influences the molecule's electronic and steric properties, thereby affecting its interaction with biological targets. Studies on related compounds, such as phenoxyacetyl derivatives, have shown that positional isomerism of chlorine atoms leads to varied biological outcomes. For instance, the larvicidal efficacy of 2-cyano-N'-(phenoxyacetyl)acetohydrazide derivatives was found to be dependent on the substitution pattern, with the 2,4-dichlorophenoxy derivative showing notable activity. This highlights that specific positional arrangements of halogens are crucial for potency.
The nature and quantity of halogen substituents are critical determinants of a compound's activity. In studies of related heterocyclic structures, the introduction of halogen atoms has been shown to be essential for achieving better potency. For example, in a series of chrysin-based sulfonylpiperazines, derivatives with dual fluorine atom substitutions exhibited the most potent activity against certain cancer cell lines. This suggests that both the type of halogen (e.g., fluorine vs. chlorine) and the degree of halogenation (mono-, di-, or tri-substitution) can be modulated to fine-tune the pharmacological profile.
Role of Piperidine (B6355638) Ring Substituents in Modulating Biological Activity
Modifications to the piperidine ring, a core component of many pharmaceuticals, offer a versatile strategy for tuning the biological activity of 4-(2,6-Dichlorophenoxy)piperidine derivatives. Substitutions on the nitrogen atom and the carbon framework of the ring can dramatically alter receptor affinity, selectivity, and pharmacokinetic properties.
The substituent attached to the piperidine nitrogen plays a crucial role in defining the molecule's pharmacological character.
Impact on Receptor Affinity: In studies of 4,4'-(piperidin-4-ylidenemethylene)bisphenol derivatives, introducing hydrophobic substituents on the nitrogen atom of the piperidine ring was found to enhance estrogen receptor α (ERα) binding affinity. Specifically, an N-acetyl group led to high ERα binding affinity and stability.
Modulation of Activity: For a series of 1,4-disubstituted piperidine derivatives with antimalarial activity, pharmacomodulation on the piperidine nitrogen was a key strategy. dndi.org While some parent compounds (with a free -NH group) were inactive, their derivatives with substituted nitrogen showed good activity against both chloroquine-sensitive and resistant strains of P. falciparum. dndi.org For example, substitution with a pentafluorobenzyl moiety significantly altered the activity profile of the derivatives. dndi.org
Role in Dual-Targeting: In the development of dual histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptor ligands, the nature of the N-substituent is critical. The piperidine ring itself, compared to a piperazine (B1678402) ring, was identified as a critical structural element for achieving high affinity at the σ1R while maintaining potency at the H3R.
Substitutions on the carbon atoms of the piperidine ring provide another layer of structural and functional diversity, profoundly impacting biological activity.
C-2 and C-6 Substitutions: The introduction of four methyl groups at the C-2 and C-6 positions (adjacent to the nitrogen atom), creating a 2,2,6,6-tetramethylpiperidine (B32323) scaffold, remarkably enhanced ERα binding affinity in certain series.
C-3 and C-5 Substitutions: A key strategy in mimicking the 2-deoxystreptamine (B1221613) (2-DOS) core of aminoglycoside antibiotics involved the use of a cis-3,5-diamino-piperidine (DAP) scaffold. This design retains the crucial cis-1,3-diamine configuration important for RNA recognition. SAR studies on these mimetics provided detailed insights:
Symmetric substitution with two DAP moieties on a central triazine core represented an optimal configuration for inhibiting bacterial translation and growth.
Replacing an amino group at the C-3 or C-5 position with a hydroxyl group generally led to a slight reduction in activity.
Di-hydroxy substitutions at these positions resulted in particularly weak inhibitors.
An acetamide (B32628) substitution on the piperidine ring was found to abolish activity entirely.
The following table summarizes the structure-activity relationships for substitutions on a piperidine headpiece linked to a triazine core, designed as antibacterial translation inhibitors.
| Headpiece Substitution on Piperidine Ring | Relative Inhibitory Activity |
| cis-3,5-Diamino (DAP) | Strong |
| Amino-Hydroxy | Moderate |
| cis-3,5-Dihydroxy | Weak |
| Acetamide | Inactive |
C-4 Substitutions: The core structure of this compound itself represents a C-4 substitution. In other series, such as those with a 4-arylaminopiperidine moiety, this position is critical for activity against targets like P. falciparum. dndi.org
Steric and Electronic Effects of Substituents on Biological Response
Steric Effects
The size and spatial arrangement of substituents play a critical role in the interaction between a ligand and its receptor. In the context of piperidine derivatives, steric hindrance can either enhance or diminish biological activity by altering the molecule's ability to fit into a binding pocket.
Studies on 4-(m-OH phenyl)-piperidine analogs have demonstrated the impact of steric bulk on opioid receptor affinity. For instance, analogs with a methyl group at the R4 position showed different binding profiles compared to those with a bulkier t-butyl group. nih.gov The preferred phenyl axial conformation appears to be crucial for agonistic activity, and the size of the substituent can influence the stability of this conformation. nih.gov
Furthermore, the stereochemistry of the piperidine ring itself is a key determinant of activity. In a series of 3,4-disubstituted piperidine analogues, the cis and trans isomers, as well as their enantiomeric forms, exhibited distinct selectivities for monoamine transporters. For example, (-)-cis analogues showed a preference for the dopamine (B1211576) and norepinephrine (B1679862) transporters (DAT/NET), similar to previously reported (+)-trans analogues. nih.gov Conversely, the (-)-trans and (+)-cis isomers displayed selectivity for the serotonin (B10506) transporter (SERT) or were dual SERT/NET inhibitors. nih.gov This highlights how the spatial orientation of substituents, a key steric factor, directly governs the biological response.
Electronic Effects
The electronic properties of substituents, characterized by their electron-donating or electron-withdrawing nature, significantly modulate the biological activity of piperidine derivatives. These effects can alter the charge distribution of the molecule, influencing hydrogen bonding, pi-pi stacking, and other non-covalent interactions with the target receptor.
In the investigation of 4-azaindole-2-piperidine derivatives as agents against Trypanosoma cruzi, a clear preference for electron-rich aromatic amides was observed. dndi.org Analogs with electron-donating groups, such as a 4-methoxyindole, demonstrated high potency. dndi.org In contrast, derivatives with electron-deficient aromatic systems, like those containing cyano, pyridyl, or pyrimidyl groups, were found to be inactive. dndi.org This suggests that an electron-rich aromatic moiety is essential for the anti-parasitic activity of this particular scaffold.
The following table illustrates the impact of electronic effects on the anti-T. cruzi activity of selected 4-azaindole-2-piperidine derivatives.
| Compound | Aromatic Amide Substituent | Character | % T. cruzi Inhibition at 10 µM |
| 21 | 4-Methoxyindole | Electron-donating | 99 |
| 22 | Indole | Neutral | 76 |
| 23 | Phenyl | Neutral | 45 |
| 24 | para-Fluoro Phenyl | Weakly electron-withdrawing | 46 |
| 25 | Dimethoxy Phenyl | Electron-donating | 48 |
| 26 | Cyano Phenyl | Strongly electron-withdrawing | 1 |
| 27 | Pyridyl | Electron-withdrawing | 1 |
| 28 | Pyridyl | Electron-withdrawing | 1 |
| 29 | Pyrimidyl | Electron-withdrawing | 1 |
| 30 | Pyrimidyl | Electron-withdrawing | 1 |
Data sourced from Bioorganic & Medicinal Chemistry Letters. dndi.org
Another significant observation is the effect of unsaturation within the piperidine ring. Introducing a double bond in the piperidine ring of certain analogs led to a tenfold increase in potency against T. cruzi, as seen when comparing saturated and unsaturated 4-piperidine analogs. dndi.org This modification alters the geometry and electronic nature of the piperidine core, which in turn enhances its biological activity. dndi.org
Mechanistic Investigations of 4 2,6 Dichlorophenoxy Piperidine in Biological Systems
Enzyme Inhibition Mechanisms and Target Identification
The 4-(2,6-dichlorophenoxy)piperidine scaffold has been instrumental in the design of potent inhibitors for several key enzymes implicated in disease pathogenesis. The following sections delve into the specific enzyme targets, the nature of the inhibitor-enzyme interactions, and the kinetics of this inhibition.
Characterization of Specific Enzyme Targets (e.g., MenA, Cyclin-Dependent Kinases)
Derivatives of this compound have been identified as inhibitors of critical enzymes in both infectious diseases and cancer.
MenA (1,4-dihydroxy-2-naphthoate prenyltransferase): This enzyme is a key component of the menaquinone biosynthetic pathway in Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.govnih.gov The menaquinone pathway is essential for the survival of the bacterium, making its enzymes attractive targets for new anti-tuberculosis drugs. nih.govnih.gov Structure-activity relationship (SAR) studies on piperidine (B6355638) derivatives have led to the discovery of potent inhibitors of MenA. nih.govnih.gov These inhibitors typically feature a flat aromatic portion connected to a basic amine through an aliphatic ether linkage, a structural motif present in this compound. nih.gov
Cyclin-Dependent Kinases (CDKs): CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle. nih.gov Their dysregulation is a common feature in many human cancers, making them a significant target for anticancer therapies. nih.govwikipedia.org The this compound moiety is found within the structure of potent CDK inhibitors. For instance, the compound AT7519, a novel cyclin-dependent kinase inhibitor, incorporates a dichlorobenzoylamino group attached to a pyrazole (B372694) ring, which in turn is linked to a piperidine. nih.govresearchgate.net This compound demonstrates low nanomolar affinity for CDK2. nih.gov Another example is R547, which contains a substituted 4-piperidine moiety and shows potent inhibitory activity against CDK1, CDK2, and CDK4. nih.gov
Elucidation of Enzyme-Ligand Binding Modes
Understanding how these inhibitors bind to their target enzymes is crucial for optimizing their efficacy. X-ray crystallography and molecular docking studies have provided detailed insights into these interactions.
For CDK inhibitors, the piperidine ring and the dichlorophenyl group play vital roles in anchoring the molecule within the ATP-binding pocket of the enzyme. nih.govnih.gov In the case of the CDK2 inhibitor AT7519, the dichlorophenyl group is involved in key binding interactions. nih.gov Similarly, the crystal structure of R547 bound to CDK2 reveals a specific binding mode that is consistent with its structure-activity relationship. nih.gov For MenA inhibitors, the general structure of an aromatic head, a linker, and a basic amine tail facilitates binding. Molecular docking studies of piperidine derivatives targeting tubulin, another important anticancer target, have shown that the piperidine ring can form hydrogen bonds with key amino acid residues, such as Ala247, Asn258, and Ile355, within the colchicine (B1669291) binding site. nih.gov
Kinetic Analysis of Enzyme Inhibition
Kinetic studies are essential for characterizing the nature and potency of enzyme inhibitors. Research on piperidine-based inhibitors has demonstrated their ability to effectively inhibit their target enzymes. For example, kinetic measurements of the oxidation of 2,6-diphenyl-piperidine-4-one by manganese (IV) ions indicated a first-order reaction. researchgate.net In the context of CDK inhibition, compounds like R547 have been shown to be potent, ATP-competitive inhibitors with Ki values in the low nanomolar range for CDK1, CDK2, and CDK4. nih.gov The enzymatic kinetic resolution of piperidine atropisomers has also been studied, highlighting the stereoselectivity of enzyme-catalyzed reactions involving piperidine derivatives. nih.gov
Cellular Pathway Modulation and Cellular Effects
The inhibition of key enzymes by this compound derivatives translates into significant effects on cellular pathways, ultimately impacting cell growth and proliferation.
Interference with Key Intracellular Signaling Cascades
Piperidine-containing compounds can modulate various intracellular signaling pathways, leading to their therapeutic effects. nih.gov Natural compounds, including those with piperidine scaffolds, are known to down-regulate activated signaling pathways, which contributes to the inhibition of cancer cell proliferation, progression, and metastasis. nih.gov For instance, some piperidine derivatives have been shown to inhibit the JAK/STAT protein kinase pathway, which is crucial for the survival and proliferation of certain cancer cells. nih.gov Furthermore, piperidine-based compounds can induce apoptosis by activating caspase pathways. researchgate.net The modulation of these signaling cascades is a key mechanism through which these compounds exert their biological effects.
Effects on Cellular Growth and Proliferation in Preclinical Models
The cellular effects of this compound derivatives have been extensively studied in preclinical models, demonstrating their potential as therapeutic agents.
In cancer research, piperidine derivatives have shown potent antiproliferative activity against various human tumor cell lines. nih.govnih.gov For example, the CDK inhibitor R547 effectively inhibits the growth of HCT116 human tumor cells with an IC50 value of 0.08 µM. nih.gov Another piperidine derivative, compound 17a, displayed powerful anticancer activity against PC3 prostate cancer cells with an IC50 value of 0.81 µM. nih.gov In vivo studies using xenograft models have further confirmed the antitumor effects of these compounds. nih.gov For instance, treatment with compound 17a inhibited tumor growth in a PC3 xenograft model. nih.gov Similarly, CLEFMA, a piperidone derivative, suppressed tumor growth in a mouse model of lung cancer. nih.gov
In the context of infectious diseases, piperidine-based MenA inhibitors have shown potent activity against Mycobacterium tuberculosis. nih.govambeed.com These compounds not only inhibit the target enzyme but also exhibit whole-cell activity, indicating their ability to penetrate the bacterial cell wall and exert their effect. nih.govambeed.com
The following table summarizes the preclinical data on the effects of representative piperidine derivatives on cellular growth and proliferation:
| Compound/Derivative | Cell Line/Model | Effect | IC50/Potency |
| R547 | HCT116 Human Tumor Cells | Inhibition of cell growth | 0.08 µM |
| Compound 17a | PC3 Prostate Cancer Cells | Antiproliferative activity | 0.81 µM |
| Compound 17a | PC3 Xenograft Model | Inhibition of tumor growth | - |
| CLEFMA | H441 Lung Cancer Xenograft | Suppression of tumor growth | Dose-dependent |
| MenA Inhibitors | Mycobacterium tuberculosis | Inhibition of bacterial growth | IC50 = 13–22 µM |
No Publicly Available Research Found for this compound
Following a comprehensive search of available scientific literature and databases, no specific research findings related to the biological mechanisms of the chemical compound This compound could be identified. Extensive queries aimed at elucidating its postsynaptic actions, effects on ionic conductance, receptor binding profiles, and potential allosteric modulatory properties yielded no direct results for this particular molecule.
The scientific community has published a considerable amount of research on various other piperidine derivatives, detailing their interactions with a wide array of biological targets. These studies often explore how different chemical modifications to the piperidine scaffold influence receptor affinity and functional activity. For instance, research is available on compounds with alternative substitution patterns on the phenoxy ring, such as 4-(2,4-Dichlorophenoxy)piperidine, and on other piperidine-containing molecules that interact with histamine (B1213489), serotonin (B10506), and other neurotransmitter receptors.
However, specific data concerning the 2,6-dichloro-substituted variant remains absent from the public domain. This lack of information prevents a detailed analysis of its mechanistic investigations within biological systems as outlined in the requested article structure. Consequently, the subsections on receptor-mediated mechanisms, including postsynaptic action, ionic conductance modulation, receptor binding sites, and allosteric modulation for this compound, cannot be substantiated with any scientific evidence at this time.
It is crucial to note that the absence of published data does not equate to a lack of activity, but rather that research on this specific compound has not been made publicly available. Therefore, any discussion of its pharmacological properties would be purely speculative and fall outside the scope of a scientifically accurate report.
Preclinical Biological Activity Spectrum of 4 2,6 Dichlorophenoxy Piperidine and Analogues
Antimicrobial Activity Studies (In Vitro)
The antimicrobial potential of piperidine (B6355638) derivatives has been a subject of extensive research, with studies investigating their efficacy against a variety of bacterial and fungal pathogens.
Furthermore, a series of substituted 4-(2,6-dichlorobenzyloxy)phenyl thiazole (B1198619), oxazole, and imidazole (B134444) derivatives, which share a dichlorinated phenyl ether-like motif, were screened for their antibacterial properties. Thiazole derivatives within this series exhibited potent activity against Streptococcus pneumoniae, including penicillin-resistant strains, with Minimum Inhibitory Concentration (MIC) values below 0.134 μM. nih.gov
Interactive Table: Antibacterial Activity of Piperidine Analogues
| Compound/Analogue | Bacterial Strain | Activity | Source |
|---|---|---|---|
| 2,6-disubstituted piperidine-4-one derivative | Staphylococcus aureus | Highly Efficacious | nih.gov |
| 2,6-disubstituted piperidine-4-one derivative | Bacillus subtilis | Highly Efficacious | nih.gov |
| Piperidine derivative | Staphylococcus aureus | Active | nih.gov |
| Piperidine derivative | Escherichia coli | Active | nih.gov |
The antifungal properties of piperidine analogues have also been investigated. Studies on 2,6-disubstituted piperidine-4-one derivatives revealed that these compounds possess antifungal activity against Aspergillus niger. nih.govresearchgate.net In some cases, all tested compounds in a series showed some level of activity against this fungal species. nih.gov
A significant area of investigation for piperidine-related compounds is their potential against Mycobacterium tuberculosis. A series of substituted 4-(2,6-dichlorobenzyloxy)phenyl thiazole, oxazole, and imidazole derivatives were evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov Several of the thiazole derivatives, in particular, demonstrated good anti-tubercular activity, with MIC values ranging from 1 μM to 61.2 μM. nih.gov This suggests that the scaffold containing the dichlorinated phenyl group is a promising starting point for the development of new antituberculosis agents. nih.gov
Antineoplastic and Anticancer Activity (In Vitro)
The piperidine scaffold is a common feature in many anticancer agents. nih.gov Various derivatives have been synthesized and evaluated for their cytotoxic effects against human cancer cell lines.
While direct studies on the anticancer activity of 4-(2,6-dichlorophenoxy)piperidine are limited in the available literature, research on related structures provides valuable insights. A series of 2,6-disubstituted N-methylpiperidine derivatives, including cis- and trans-N-methyl-2,6-bis(bromomethyl)piperidine, were tested against two human colon carcinoma cell lines, HT-29 and BE. chemicalbook.com The brominated derivatives were found to be the most toxic, with oxic IC50 values between 6 and 11 μM against both cell lines. chemicalbook.com
In another study, novel N-(piperidine-4-yl)benzamide derivatives were designed and evaluated for their antitumor activity. One compound from this series demonstrated potent activity against HepG2 (hepatocellular carcinoma) cells with an IC50 value of 0.25 μM. Furthermore, a series of 4-(piperid-3-yl)amino substituted 6-pyridylquinazoline derivatives were identified as potent PI3Kδ inhibitors, a target for anticancer agents. nih.gov Two compounds from this series exhibited strong anti-proliferation activity against the SU-DHL-6 cell line with IC50 values of 0.16 and 0.12 μM.
The cytotoxic potential of 2,4-dichlorophenoxyacetic acid (2,4-D), a related dichlorinated phenoxy compound, has been assessed in vitro on Chinese hamster ovary (CHO-K1) cells, where it induced cytotoxicity. chemicalbook.com
Interactive Table: Anticancer Activity of Piperidine Analogues
| Compound/Analogue | Cancer Cell Line | Potency (IC50) | Source |
|---|---|---|---|
| cis-N-methyl-2,6-bis(bromomethyl)piperidine | HT-29 (Colon Carcinoma) | 6-11 μM | chemicalbook.com |
| trans-N-methyl-2,6-bis(bromomethyl)piperidine | BE (Colon Carcinoma) | 6-11 μM | chemicalbook.com |
| N-(piperidine-4-yl)benzamide derivative | HepG2 (Hepatocellular Carcinoma) | 0.25 μM | |
| 4-(piperid-3-yl)amino substituted 6-pyridylquinazoline (A5) | SU-DHL-6 | 0.16 μM |
Target-Specific Inhibition in Cancer Biology
The piperidine scaffold is a crucial pharmacophore in the development of novel anticancer agents. nih.gov Research into piperidine derivatives has revealed their potential to induce apoptosis and inhibit cell proliferation across various cancer cell lines through the modulation of key signaling pathways such as NF-κB and PI3K/Akt. nih.gov While direct studies on this compound are limited in publicly available literature, research on analogous structures provides insight into the potential mechanisms of action.
For instance, studies on 2,6-disubstituted N-methylpiperidine derivatives have been conducted to explore their cytotoxicity. nih.gov A series of these compounds, including cis- and trans-N-methyl-2,6-bis(bromomethyl)piperidine, were tested against human colon carcinoma cell lines (HT29 and BE). nih.gov The bromo-derivatives were found to be the most potent, with IC50 values in the low micromolar range under oxic conditions, demonstrating significant cytotoxic activity. nih.gov This suggests that the substitution pattern on the piperidine ring is a key determinant of anticancer efficacy. The core mechanism for these nitrogen mustards is proposed to be bifunctional alkylation through the formation of an aziridinium (B1262131) ion. nih.gov
Furthermore, other piperidine derivatives have been investigated for their anticancer properties. A study on 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chloride showed a high level of cytotoxic effect on A549 lung cancer cells, with an IC50 of 32.43 µM. researchgate.net This highlights the potential of the piperidine moiety as a building block for effective anticancer molecules. researchgate.net The anticancer activity of piperidine-containing compounds is often attributed to their ability to induce cell cycle arrest and apoptosis. nih.gov For example, piperine, a naturally occurring piperidine alkaloid, has been shown to arrest leukemic cells in the S phase of the cell cycle and induce apoptosis. nih.gov
Table 1: Cytotoxicity of Piperidine Analogues in Cancer Cell Lines
| Compound | Cell Line | Activity | Source |
|---|---|---|---|
| cis-N-methyl-2,6-bis(bromomethyl)piperidine | HT29, BE (human colon carcinoma) | IC50: 6-11 µM (oxic) | nih.gov |
| trans-N-methyl-2,6-bis(bromomethyl)piperidine | HT29, BE (human colon carcinoma) | IC50: 6-11 µM (oxic) | nih.gov |
| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chloride | A549 (lung cancer) | IC50: 32.43 µM | researchgate.net |
Other Reported Preclinical Biological Activities of Phenoxypiperidines
The piperidine and piperazine (B1678402) scaffolds are foundational structures in the development of antipsychotic medications. nih.gov Many existing typical and atypical antipsychotics are derivatives of these heterocyclic rings, primarily exerting their effects through interactions with dopamine (B1211576) and serotonin (B10506) receptors. nih.gov The therapeutic potential of novel piperidine and piperazine derivatives continues to be an active area of research, with several compounds undergoing preclinical and clinical evaluation. nih.gov
Preclinical studies in animal models are crucial for identifying compounds with antipsychotic-like properties. nih.gov For example, a series of ethyl phenylpiperazine substituted isochromans and a related benzoxepine (B8326511) were found to exhibit antipsychotic-like effects in animal screening models. nih.gov These compounds demonstrated the ability to block dopamine-stimulated adenylate cyclase, displace ³H-spiperone in vitro, and modify dopamine synthesis. nih.gov In behavioral models, they were effective in reducing conditioned avoidance behavior and intracranial self-stimulation, which are indicative of antipsychotic potential. nih.gov
Interestingly, these compounds showed an atypical profile. Unlike classical neuroleptics, they did not induce chewing stereotypy in rats following apomorphine (B128758) or amphetamine administration, nor did they elevate serum prolactin levels. nih.gov This suggests a potentially lower risk of extrapyramidal side effects and hyperprolactinemia, which are common drawbacks of typical antipsychotic drugs. nih.gov The unique pharmacological profile of these piperazine-containing compounds underscores the potential for developing novel antipsychotics with improved side-effect profiles. nih.govnih.gov
Compounds containing the piperidine ring have demonstrated significant anti-inflammatory activity in various preclinical models. wisdomlib.org The anti-inflammatory effects of these derivatives are often linked to their interaction with key enzymes involved in the inflammatory cascade. wisdomlib.org For instance, certain 4-hydroxy-4-phenyl piperidine derivatives have shown strong interactions with the protease enzyme trypsin, which can play a role in inflammation. wisdomlib.org By inhibiting such proteases, these compounds may help to control inflammatory processes. wisdomlib.org
Recent studies have also explored the anti-inflammatory properties of N-phenyl piperazine derivatives. biomedpharmajournal.org In in vitro assays, these compounds exhibited a dose-dependent anti-inflammatory response. biomedpharmajournal.org At higher concentrations, some of these derivatives displayed significant anti-inflammatory effects, comparable to or even exceeding that of standard control drugs. biomedpharmajournal.org This highlights the potential of the piperazine and piperidine cores in the design of new anti-inflammatory agents. biomedpharmajournal.org The mechanism of action for many plant-derived anti-inflammatory compounds involves the modulation of various biological pathways. nih.gov
Table 2: In Vitro Anti-inflammatory Activity of N-Phenyl Piperazine Derivatives
| Compound | Concentration (µg/mL) | Anti-inflammatory Effect (%) | Source |
|---|---|---|---|
| P6 | 100 | Highest efficacy among tested compounds and standard | biomedpharmajournal.org |
| P7 | Multiple concentrations | Highest potential across most concentrations | biomedpharmajournal.org |
| P22 | 500 | 85-90% | biomedpharmajournal.org |
| All tested compounds | 500 | 85-90% | biomedpharmajournal.org |
The search for novel antihypertensive agents has led to the investigation of various heterocyclic compounds, including derivatives of phenylpiperazine. nih.gov One such compound, SGB-1534, a 3-[2-[4-(o-methoxyphenyl)-1-piperazinyl]ethyl]-2,4(1H,3H)-quinazolinedione monohydrochloride, has demonstrated potent and long-lasting antihypertensive effects in several preclinical rat models of hypertension. nih.gov
In conscious spontaneously hypertensive rats (SHRs), renal hypertensive rats, and DOCA-salt hypertensive rats, oral administration of SGB-1534 led to a significant reduction in blood pressure with only a minimal increase in heart rate. nih.gov Repeated dosing in SHRs showed sustained antihypertensive efficacy without the development of tolerance. nih.gov The mechanism of action appears to involve the inhibition of the pressor response to noradrenaline, suggesting an interaction with the adrenergic system. nih.gov
A key advantage observed in preclinical models was the lack of postural hypotension with SGB-1534, a common side effect with some antihypertensive drugs like prazosin. nih.gov Furthermore, unlike prazosin, SGB-1534 did not cause an increase in plasma renin activity in hypertensive rats. nih.gov These findings from preclinical studies highlight the potential of phenylpiperazine derivatives as effective and well-tolerated antihypertensive agents. nih.gov While many classes of antihypertensive medications exist, including thiazide diuretics, ACE inhibitors, and calcium channel blockers, the development of new compounds with novel mechanisms or improved side-effect profiles remains an important area of research. nih.gov
Receptor Pharmacology and Binding Studies of 4 2,6 Dichlorophenoxy Piperidine and Analogues
Characterization of Receptor Affinity and Selectivity Profiles
Radioligand binding assays are fundamental in characterizing the interaction of compounds with specific receptor subtypes. The affinity of a ligand for a receptor is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of the ligand that inhibits 50% of the radioligand binding. A lower Kᵢ value indicates a higher binding affinity.
Dopamine (B1211576) Receptor Interactions (D₂, D₃, D₄)
The interaction of 4-(2,6-dichlorophenoxy)piperidine analogues with dopamine receptor subtypes, particularly D₂, D₃, and D₄, has been a subject of interest. Structure-activity relationship studies have revealed that modifications to the phenoxyalkylpiperidine scaffold can significantly influence binding affinity and selectivity. For instance, a series of 4,4-difluoropiperidine (B1302736) ether-based compounds were developed as dopamine D₄ receptor antagonists. One compound in this series demonstrated a high binding affinity for the D₄ receptor with a Kᵢ value of 0.3 nM and showed remarkable selectivity (>2000-fold) over other dopamine receptor subtypes (D₁, D₂, D₃, and D₅). chemrxiv.org The selective localization of D₄ receptors in brain regions associated with motor control suggests their potential as targets for certain neurological conditions. chemrxiv.org
In the broader context of phenoxyalkylpiperidines, the nature and position of substituents on both the aromatic ring and the piperidine (B6355638) ring play a critical role in determining dopamine receptor affinity. For example, certain arylpiperazine derivatives structurally related to atypical antipsychotics have been shown to bind with high affinity to the D₂ receptor subtype (Kᵢ values < 0.3 nM) and exhibit significant selectivity over the D₃ receptor. researchgate.net
Table 1: Dopamine Receptor Binding Affinities of Selected Piperidine Analogues
| Compound | D₂ (Kᵢ, nM) | D₃ (Kᵢ, nM) | D₄ (Kᵢ, nM) | D₂/D₃ Selectivity |
|---|---|---|---|---|
| Compound 14a | >600 | >600 | 0.3 | >2000 |
| Compound 6 | <0.3 | >15 | >50 | - |
| Compound 7 | <0.3 | >15 | >50 | - |
Data sourced from studies on 4,4-difluoropiperidine ether-based D₄ antagonists and arylpiperazine derivatives. chemrxiv.orgresearchgate.net
Serotonin (B10506) Receptor Interactions (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C, 5-HT₃)
The serotonin system is another key target for phenoxyalkylpiperidine derivatives. The affinity for various serotonin receptor subtypes, including 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C, and 5-HT₃, has been evaluated to understand the complete pharmacological profile of these compounds. Selective modulation of these receptors is desirable to avoid off-target effects. nih.gov For example, achieving selectivity for the 5-HT₂C receptor over the 5-HT₂ₐ and 5-HT₂B receptors is important to prevent potential hallucinogenic effects or cardiac valvulopathy, respectively. nih.gov
Research into 4-phenylpiperidine-2-carboxamide analogues has led to the discovery of positive allosteric modulators (PAMs) for the 5-HT₂C receptor. nih.govnih.gov These PAMs enhance the effect of the endogenous ligand, serotonin, offering a more nuanced approach to receptor modulation. nih.gov
Sigma Receptor Binding (S1R)
The sigma-1 receptor (S1R), a unique ligand-regulated molecular chaperone, has emerged as a significant target for phenoxyalkylpiperidines. nih.gov These compounds often exhibit high affinity for the S1R. uniba.itnih.gov The binding affinity is influenced by the substituents on the piperidine ring. For example, a 4-methyl substituent on the piperidine ring of N-[(4-methoxyphenoxy)ethyl]piperidines was found to confer optimal interaction with the S1R subtype, with Kᵢ values ranging from 0.89 to 1.49 nM. uniba.it In contrast, larger substituents on the piperidine nitrogen, such as 2-methyl or 2,6-dimethyl groups, led to a more than 10-fold reduction in affinity. uniba.it
Radioligand binding assays for S1R typically use [³H]-(+)-pentazocine. nih.govunict.it The basic nitrogen atom of the piperidine ring is considered crucial for efficient binding to the S1R. nih.gov
Table 2: Sigma-1 Receptor (S1R) Binding Affinities of Selected Phenoxyalkylpiperidines
| Compound | S1R (Kᵢ, nM) |
|---|---|
| 1a | 0.34 |
| (R)-2a | 1.18 |
| (S)-2a | 0.82 |
| 1b | 1.49 |
| (R)-2b | 0.89 |
| (S)-2b | 0.96 |
Data represents N-[(4-chlorophenoxy)ethyl]piperidines (a-series) and N-[(4-methoxyphenoxy)ethyl]piperidines (b-series) with a 4-methyl substituent on the piperidine ring. uniba.it
Prokineticin Receptor Binding (PKR₁, PKR₂)
Prokineticin receptors (PKR₁ and PKR₂), which are G protein-coupled receptors, are involved in various physiological processes. researchgate.netnih.govnih.gov While the primary focus of research on this compound analogues has been on dopaminergic, serotonergic, and sigma systems, the potential for interaction with other receptor systems like the prokineticin receptors cannot be entirely ruled out without specific binding studies. The endogenous ligands for these receptors, prokineticin 1 and 2, are small proteins. nih.gov Small molecule antagonists for PKRs have been developed, indicating that non-peptide ligands can bind to these receptors. nih.gov However, specific binding data for this compound at PKR₁ and PKR₂ is not prominently available in the reviewed literature.
Agonist and Antagonist Profiling in Functional Receptor Assays
Beyond determining binding affinity, functional assays are essential to classify a ligand as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (promotes an inactive receptor state).
For dopamine receptors, certain arylpiperazine derivatives have been identified as partial agonists at both D₂ and D₃ receptors. researchgate.net In the context of serotonin receptors, functional assays for 5-HT₂ₐ receptors often measure inositol (B14025) phosphate (B84403) (IP) production. nih.gov For the 5-HT₂C receptor, certain 4-phenylpiperidine-2-carboxamide analogues have been confirmed as positive allosteric modulators (PAMs) in functional assays. nih.govnih.gov
Regarding the sigma-1 receptor, ligands are classified as agonists or antagonists based on their effects in in vivo models and cellular assays. nih.gov For instance, S1R agonists can induce the dissociation of the S1R from the binding immunoglobulin protein (BiP), a key interaction in the endoplasmic reticulum. nih.gov Functional assays have identified some piperidine-based compounds as S1R agonists. nih.govontosight.ai Conversely, S1R antagonists are defined as ligands that can block the effects of S1R stimulation. nih.govnih.gov
Competition Binding Assays for Receptor Site Elucidation
Competition binding assays are a cornerstone in receptor pharmacology. In these assays, a constant concentration of a radiolabeled ligand is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured, allowing for the determination of its binding affinity (Kᵢ).
These assays have been instrumental in characterizing the binding of this compound analogues to their respective targets. For example, in dopamine receptor binding studies, competition assays are performed using cell lines transfected with human D₂, D₃, or D₄ receptors. nih.gov Similarly, for sigma-1 receptors, competition assays are conducted using ³H-pentazocine as the radioligand, with non-specific binding determined in the presence of a high concentration of an unlabeled S1R ligand like haloperidol. nih.govunict.it For S2R binding assays, [³H]DTG is often used as the radioligand, with an excess of an S1R-selective ligand to mask the S1R sites. unict.it
Computational Chemistry and in Silico Approaches for 4 2,6 Dichlorophenoxy Piperidine
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is crucial for understanding how a ligand, such as 4-(2,6-dichlorophenoxy)piperidine, might interact with a biological target, typically a protein or enzyme.
Molecular docking simulations can predict the most energetically favorable binding pose of this compound within the active site of a target protein. This prediction is based on scoring functions that estimate the binding affinity, often expressed as a binding energy value. For instance, in studies of similar piperidine (B6355638) derivatives, docking has been used to identify compounds with the lowest binding energy, indicating a higher predicted affinity for the target. niscpr.res.in The process involves preparing the 3D structures of both the ligand and the receptor, followed by running docking algorithms that explore various conformational and rotational possibilities to find the best fit. ugm.ac.id The resulting binding modes provide a static snapshot of the likely interaction at the molecular level.
Beyond predicting the binding pose, molecular docking is instrumental in identifying the specific non-covalent interactions that stabilize the ligand-target complex. These interactions are fundamental to the ligand's affinity and specificity. Key interactions that can be identified include:
Hydrogen Bonds: These are crucial for the specificity of binding and involve a hydrogen atom being shared between two electronegative atoms, such as oxygen and nitrogen. For example, the piperidine nitrogen of similar compounds has been shown to form hydrogen bonds with amino acid residues in the active site of enzymes like Dipeptidyl peptidase-IV (DPP-IV). researchgate.net
Hydrophobic Interactions: These occur between nonpolar regions of the ligand and the target protein. The dichlorophenoxy group of this compound, for instance, is likely to engage in hydrophobic interactions with nonpolar amino acid residues.
The analysis of these interactions provides a detailed picture of the binding mechanism and can guide the modification of the ligand to enhance its binding affinity.
Quantitative Structure-Activity Relationship (QSAR) Studies for Phenoxypiperidine Analogues
Quantitative Structure-Activity Relationship (QSAR) studies are a set of computational techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable for predicting the activity of new, unsynthesized compounds.
The development of a QSAR model begins with a dataset of phenoxypiperidine analogues with known biological activities. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. Statistical methods, such as multiple linear regression or more advanced machine learning algorithms like random forests and support vector machines, are then used to build a model that correlates these descriptors with the observed biological activity. plos.orgnih.gov A robust QSAR model can then be used to predict the biological activity of novel phenoxypiperidine analogues, thereby prioritizing the synthesis of the most promising candidates. plos.org
A significant outcome of QSAR studies is the identification of the molecular descriptors that have the most substantial impact on biological efficacy. These descriptors can be broadly categorized as:
Electronic Descriptors: Such as partial charges and dipole moments, which influence electrostatic interactions.
Steric Descriptors: Like molecular volume and surface area, which relate to the size and shape of the molecule.
Hydrophobic Descriptors: For example, the logarithm of the partition coefficient (logP), which describes the molecule's lipophilicity.
Topological Descriptors: Which describe the connectivity and branching of the molecule.
By understanding which descriptors are positively or negatively correlated with activity, chemists can make more informed decisions in the design of new analogues. For example, if a QSAR model indicates that a smaller, more compact shape is favorable, future synthetic efforts can focus on analogues that fit this profile. nih.gov
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It has become a popular and versatile tool in computational chemistry due to its balance of accuracy and computational cost. wikipedia.orgcore.ac.uk
DFT calculations for this compound can provide a wealth of information about its electronic properties. By solving the Kohn-Sham equations, one can obtain the electron density, from which various properties can be derived. core.ac.uk This includes the molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter that can indicate the chemical reactivity and stability of the molecule.
Furthermore, DFT can be used to calculate other electronic properties such as:
Electrostatic Potential Maps: These visualize the charge distribution on the molecular surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
Atomic Charges: These can help in understanding the reactivity of different atoms within the molecule.
Time-dependent DFT (TD-DFT) can also be employed to predict the electronic absorption spectra of the molecule, providing insights into its excited state properties. rsc.org These detailed electronic structure analyses are invaluable for a fundamental understanding of the molecule's behavior and for rationalizing its interactions with biological targets.
HOMO-LUMO Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that a molecule is more reactive. acs.org These calculations are instrumental in understanding the potential behavior of this compound in chemical reactions.
Global reactivity descriptors, derived from HOMO and LUMO energies, further quantify a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). researchgate.net Hardness, for example, is a measure of resistance to change in electron distribution; a harder molecule is generally less reactive. researchgate.net
Table 1: Representative FMO Data for Analogous Compounds This table presents data from similar compounds to illustrate the typical range of values for frontier orbital energies and related reactivity descriptors. The values are not for this compound itself.
| Compound/Derivative Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| Imidazoline-Thione Derivative 1a | -5.277 | -1.281 | 3.996 | researchgate.net |
| Imidazoline-Thione Derivative 1b | -5.252 | -1.265 | 3.987 | researchgate.net |
| Imidazoline-Thione Derivative 2a | -5.385 | -1.645 | 3.740 | researchgate.net |
| Pyrimidine Derivative | -6.2613 | 0.8844 | - | irjweb.com |
| Ethyl Hexahydropyrimidine Derivative | - | - | 4.6255 | acs.org |
For this compound, the electron-withdrawing nature of the two chlorine atoms on the phenyl ring would be expected to lower the energy of the HOMO and LUMO orbitals. The lone pair on the piperidine nitrogen would likely contribute significantly to the HOMO, making it a potential site for electrophilic attack.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites. irjweb.com It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's electrophilic and nucleophilic regions.
Typically, MEP maps use a color spectrum where:
Red indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas often correspond to lone pairs of atoms like oxygen and nitrogen.
Blue indicates regions of most positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. These areas are often located around hydrogen atoms attached to electronegative atoms.
Green indicates regions of neutral or near-zero potential.
For this compound, an MEP map would likely reveal several key features:
A region of high negative potential (red) would be expected around the oxygen atom of the ether linkage and the nitrogen atom of the piperidine ring, corresponding to their lone pairs of electrons. These sites represent the most probable locations for interactions with electrophiles or hydrogen bond donors.
The hydrogen atom on the piperidine nitrogen (N-H) would likely be associated with a region of positive potential (blue), making it a potential hydrogen bond donor.
The aromatic ring, influenced by the electron-withdrawing chlorine atoms, would exhibit a complex potential distribution. The chlorine atoms themselves would likely show negative potential, while the regions ortho and para to the ether linkage might be less electron-rich.
MEP analysis is crucial for understanding intermolecular interactions, such as how a molecule might bind to a biological target. The topology of the MESP, including the location of its critical points, can be used to explore molecular bonding and reactivity patterns in detail. nih.gov
Molecular Dynamics Simulations for Conformational Stability and Dynamic Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational flexibility, stability, and dynamic interactions of a molecule like this compound. nih.gov
The piperidine ring is known to adopt a chair conformation, similar to cyclohexane. wikipedia.org However, the presence of the nitrogen atom introduces the possibility of two distinct chair conformers: one with the N-H bond in an axial position and the other in an equatorial position. The equatorial conformation is generally found to be more stable. wikipedia.org Furthermore, the molecule can undergo ring inversion and nitrogen inversion, processes with specific energy barriers.
For this compound, MD simulations could be employed to:
Determine Conformational Preferences: Analyze the preferred orientation of the 2,6-dichlorophenoxy group relative to the piperidine ring (axial vs. equatorial) and the rotational freedom around the C-O-C ether linkage.
Assess Conformational Stability: Monitor the root mean square deviation (RMSD) of the molecule's backbone over the simulation time to assess the stability of its conformations. A stable complex or conformation will generally show low RMSD fluctuations. nih.gov
Simulate Dynamic Interactions: When placed in a simulated environment (e.g., a solvent like water or a lipid bilayer), MD can reveal how the molecule interacts with its surroundings. This includes the formation and breaking of hydrogen bonds and other non-covalent interactions.
Explore Binding Dynamics: If the molecule is studied in complex with a biological target (e.g., a receptor or enzyme), MD simulations can elucidate the key amino acid residues involved in binding and the stability of the ligand-protein complex over time. nih.govresearchgate.net
Studies on related piperidine derivatives have successfully used MD simulations to understand their binding modes and conformational behavior, demonstrating the power of this technique to reveal dynamic atomic-level details that are often inaccessible through static modeling alone. nih.govresearchgate.net
Application of Fragment-Based Drug Design (FBDD) in Piperidine Scaffold Optimization
Fragment-Based Drug Design (FBDD) has become a prominent strategy in drug discovery, offering an alternative to traditional high-throughput screening (HTS). nih.govasianpubs.org The FBDD approach involves screening libraries of small, low-molecular-weight molecules (fragments) to identify those that bind weakly but efficiently to a biological target. youtube.com These initial "hits" then serve as starting points for optimization, where they are grown, linked, or combined to produce more potent, lead-like compounds. orientjchem.orgnih.gov
The piperidine ring is a highly valuable scaffold in medicinal chemistry, appearing in numerous pharmaceuticals. mdpi.com Its 3D structure and ability to be readily substituted make it an excellent building block for exploring chemical space in drug design. nih.govrsc.org
In the context of this compound, an FBDD approach could be applied in several ways:
Scaffold Analysis: The 4-phenoxypiperidine (B1359869) core can be considered a fragment itself or be deconstructed into smaller fragments (e.g., piperidine and dichlorobenzene).
Fragment Screening: If a target protein is known, a library of fragments could be screened to identify binding modes. Fragments similar to the piperidine or dichlorophenoxy moieties might be identified as initial hits.
Scaffold Optimization: If the 4-phenoxypiperidine scaffold shows some activity, FBDD principles can guide its optimization. Medicinal chemists could explore modifications at various positions of the piperidine ring or the phenyl ring to improve binding affinity and selectivity. For example, computational tools can be used to design and evaluate new derivatives based on the structure of the initial fragment-target complex. rsc.org
FBDD is particularly powerful because it allows for a more efficient exploration of chemical space compared to HTS. youtube.com By starting with smaller, less complex molecules, there is a higher probability of achieving high-quality interactions with the target protein. Computational chemistry plays a synergistic role in FBDD, assisting in everything from library design to hit-to-lead optimization. rsc.org The use of 3D fragments, like those derived from substituted piperidines, is of increasing interest for targeting complex protein binding sites. nih.govrsc.org
Advanced Spectroscopic Elucidation and Analytical Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy stands as the most powerful tool for elucidating the carbon-proton framework of organic molecules. For 4-(2,6-Dichlorophenoxy)piperidine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a definitive structural assignment.
¹H NMR and ¹³C NMR for Carbon Skeleton and Proton Environment Determination
The ¹H and ¹³C NMR spectra provide fundamental information about the proton and carbon environments within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the piperidine (B6355638) and the dichlorophenyl protons.
Piperidine Ring Protons: The piperidine ring protons would appear as a set of multiplets in the upfield region, typically between 1.5 and 4.5 ppm. The proton at the C4 position, being attached to the carbon bearing the ether linkage (H-4), would be shifted downfield compared to other piperidine protons. The protons on carbons adjacent to the nitrogen (H-2 and H-6) would also exhibit a downfield shift.
Aromatic Protons: The 2,6-dichlorophenyl group would display a characteristic splitting pattern. The two protons at the C3 and C5 positions are chemically equivalent, as is the proton at the C4 position. This would result in a triplet for the H-4 proton and a doublet for the H-3/H-5 protons, typically observed in the 6.8-7.5 ppm range.
N-H Proton: The proton on the piperidine nitrogen would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.
Piperidine Ring Carbons: The carbons of the piperidine ring would resonate in the aliphatic region (typically 25-75 ppm). The C4 carbon, bonded to the electronegative oxygen atom, would be the most downfield of the piperidine carbons. The C2 and C6 carbons, adjacent to the nitrogen, would also be shifted downfield relative to the C3 and C5 carbons.
Aromatic Carbons: The dichlorophenoxy moiety would show signals in the aromatic region (115-160 ppm). The carbon atom attached to the oxygen (C-1') would be the most downfield. The carbons bearing the chlorine atoms (C-2' and C-6') would also be significantly downfield.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Piperidine NH | Broad singlet | - |
| Piperidine H-2, H-6 | Multiplet | ~45-50 |
| Piperidine H-3, H-5 | Multiplet | ~30-35 |
| Piperidine H-4 | Multiplet | ~4.0-4.5 |
| Aromatic H-3', H-5' | Doublet | ~128-130 |
| Aromatic H-4' | Triplet | ~120-125 |
| Aromatic C-1' | - | ~150-155 |
| Aromatic C-2', C-6' | - | ~128-132 |
| Aromatic C-3', C-5' | - | ~128-130 |
| Aromatic C-4' | - | ~120-125 |
| Piperidine C-2, C-6 | - | ~45-50 |
| Piperidine C-3, C-5 | - | ~30-35 |
| Piperidine C-4 | - | ~70-75 |
Note: These are estimated values based on data from analogous structures like 4-phenylpiperidine (B165713) and other substituted piperidines. chemicalbook.comchemicalbook.comchemicalbook.comchemicalbook.com Actual experimental values may vary.
Advanced 2D NMR Techniques for Complex Phenoxypiperidine Structure Elucidation
While 1D NMR provides initial assignments, 2D NMR techniques are indispensable for confirming the connectivity of the entire molecule. chemrxiv.org
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the H-4 proton and the H-3/H-5 protons of the piperidine ring, and between the H-2/H-6 and H-3/H-5 protons, confirming the sequence of protons in the ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would be used to definitively assign the ¹³C signals for all protonated carbons in both the piperidine and aromatic rings.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and for connecting the phenoxy and piperidine fragments. For example, a correlation between the H-4 proton of the piperidine ring and the C-1' carbon of the phenyl ring would confirm the ether linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide through-space correlations between protons, which is useful for determining the stereochemistry and conformation of the molecule, such as the relative orientation of substituents on the piperidine ring. For substituted piperazine-2,5-diones, NMR analyses combined with X-ray crystallography have been used to identify cis and trans isomers. chemrxiv.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₁H₁₃Cl₂NO), the monoisotopic mass can be calculated with high precision. The presence of two chlorine atoms would also produce a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum, which serves as a clear indicator for the presence of two chlorine atoms in the molecule. This technique is crucial for confirming the identity of newly synthesized compounds.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of specific bonds. nist.gov
For this compound, the IR spectrum would be expected to show the following characteristic absorption bands:
N-H Stretch: A moderate absorption peak in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine in the piperidine ring. chemicalbook.com
C-H Stretch (Aromatic): Absorption peaks typically appear just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹).
C-H Stretch (Aliphatic): Strong absorption peaks just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) from the C-H bonds of the piperidine ring.
C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
C-O-C Stretch (Aryl-Alkyl Ether): A strong, characteristic peak typically found in the range of 1200-1275 cm⁻¹ (asymmetric stretch) and a weaker peak around 1020-1075 cm⁻¹ (symmetric stretch).
C-N Stretch: A medium absorption in the fingerprint region, typically around 1020-1250 cm⁻¹.
C-Cl Stretch: Strong absorptions in the fingerprint region, usually between 600-800 cm⁻¹.
Table 2: Expected IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretch | 3300 - 3500 | Medium |
| Aromatic C-H | Stretch | 3050 - 3100 | Medium-Weak |
| Aliphatic C-H | Stretch | 2850 - 2960 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |
| C-O-C (Aryl Ether) | Asymmetric Stretch | 1200 - 1275 | Strong |
| C-N (Aliphatic) | Stretch | 1020 - 1250 | Medium |
| C-Cl | Stretch | 600 - 800 | Strong |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown. This technique would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and absolute configuration of this compound.
For this compound, key structural questions that could be answered by X-ray crystallography include:
Piperidine Ring Conformation: It would confirm the expected chair conformation of the piperidine ring, which is the most stable arrangement. mdpi.com
Substituent Orientation: The analysis would determine whether the 2,6-dichlorophenoxy group occupies an equatorial or axial position on the piperidine ring. Generally, bulky substituents prefer the more sterically favorable equatorial position to minimize 1,3-diaxial interactions.
Intermolecular Interactions: The crystal packing would reveal any significant intermolecular forces, such as hydrogen bonding involving the piperidine N-H group, which dictate the macroscopic properties of the solid.
While no specific crystal structure for this compound is publicly available, studies on related substituted piperidines and morpholines have utilized this technique to unambiguously determine their solid-state conformations and packing. mdpi.commdpi.commdpi.com
Chromatographic Techniques for Compound Characterization and Purity Assessment in Research
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile compounds like this compound. A typical approach would involve reversed-phase HPLC, which separates compounds based on their hydrophobicity. The stationary phase is commonly a C18-functionalized silica (B1680970) gel, offering a non-polar surface. The mobile phase would consist of a mixture of an aqueous component (often water with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to ensure the efficient elution of all components, from polar impurities to the less polar target compound.
Detection is most commonly achieved using an ultraviolet-visible (UV-Vis) spectrophotometer, as the dichlorophenoxy group in the molecule is expected to have a distinct UV absorbance. The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. For preparative HPLC, the conditions are scaled up with larger columns to isolate the pure compound from reaction mixtures.
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another powerful technique, particularly for assessing the presence of volatile impurities or for the analysis of the compound if it is sufficiently thermally stable and volatile. For a compound like this compound, derivatization might be necessary to increase its volatility and thermal stability for GC analysis. The GC column would typically be a capillary column with a non-polar or medium-polarity stationary phase. The temperature of the GC oven is programmed to increase gradually, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. The mass spectrometer detector provides mass-to-charge ratio data, which can definitively identify the compound and its impurities by their mass spectra and fragmentation patterns.
The tables below illustrate hypothetical, yet representative, data for the characterization of a research compound like this compound, based on common practices for similar molecules.
Table 1: Representative HPLC Method Parameters for Analysis of this compound
| Parameter | Value |
|---|---|
| Instrument | High-Performance Liquid Chromatograph |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Table 2: Illustrative Purity Assessment Data from HPLC Analysis
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
|---|---|---|---|
| Impurity 1 | 4.2 | 0.5 | |
| Impurity 2 | 6.8 | 1.5 | |
| This compound | 9.5 | 97.8 | 97.8 |
Table 3: Representative GC-MS Method Parameters for Analysis of this compound
| Parameter | Value |
|---|---|
| Instrument | Gas Chromatograph - Mass Spectrometer |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium, 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (1 min), then 15 °C/min to 300 °C (5 min) |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | 40-500 m/z |
Future Directions and Research Gaps
Exploration of Novel Biological Targets for 4-(2,6-Dichlorophenoxy)piperidine Analogues
While the phenoxypiperidine core has been extensively studied for its interaction with established targets, there is a growing interest in identifying novel biological pathways and receptors that can be modulated by its analogues. The structural features of this compound, including the piperidine (B6355638) ring and the dichlorinated phenoxy moiety, provide a versatile platform for designing ligands with unique pharmacological profiles.
Future research will likely focus on screening libraries of this compound analogues against a broad panel of biological targets. This could uncover unexpected activities and open up new therapeutic avenues. For instance, piperidine-containing compounds have shown potential in targeting protein kinases, which are crucial in cancer cell signaling. nih.gov Specifically, they have been investigated for their ability to inhibit the JAK/STAT signaling pathway, which is often dysregulated in hematological cancers. nih.gov Further exploration could reveal specific kinases or other enzyme families that are potently and selectively inhibited by novel analogues.
Application of Advanced Computational Approaches for De Novo Design and Optimization
The integration of advanced computational methodologies is revolutionizing drug discovery and design, and the development of this compound analogues is no exception. nih.gov These computational tools offer the ability to expedite the drug development process, enhance accuracy, and reduce costs. nih.gov
Key computational approaches include:
Machine Learning and AI: These technologies are being used for predictive modeling, virtual screening of large compound libraries, and the de novo design of novel molecules with desired pharmacological properties. nih.gov
Molecular Dynamics Simulations: These simulations provide detailed insights into the interactions between a ligand and its protein target at an atomic level, helping to understand drug efficacy and guide optimization. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM): These methods offer precise predictions of binding energies and reaction mechanisms, aiding in the refinement of drug-receptor interactions. nih.gov
Structure-Based Drug Design (SBDD): Techniques like molecular docking and fragment-based design are employed to improve the binding affinity of a compound to its target receptor. nih.govfrontiersin.org
Ligand-Based Drug Design (LBDD): In the absence of a known receptor structure, LBDD methods like 3D-QSAR and pharmacophore modeling can be used to build predictive models based on the properties of known active molecules. emanresearch.org
A recent study utilized an integrated computational approach to design potential piperidine-based inhibitors for Alzheimer's disease by targeting cholinesterase and monoamine oxidase isoenzymes. nih.gov This involved 2D-QSAR studies, molecular docking, and molecular dynamics simulations to identify potent multi-targeted derivatives. nih.gov Such in silico methods will be instrumental in designing the next generation of phenoxypiperidine-based therapeutics.
Development of Innovative Synthetic Routes for Architecturally Complex Phenoxypiperidine Derivatives
The synthesis of piperidine derivatives has been a subject of intense research, with a focus on developing efficient and stereoselective methods. nih.gov Traditional methods often involve the hydrogenation of pyridine (B92270) precursors, which can require harsh conditions. nih.gov Modern approaches are moving towards more sophisticated and milder reaction conditions.
Recent advances in synthetic organic chemistry offer exciting possibilities for creating architecturally complex phenoxypiperidine derivatives with greater precision and control. These include:
Alkene Cyclization: Gold-catalyzed oxidative amination of non-activated alkenes has been shown to produce substituted piperidines. nih.gov
Double C-H Functionalization/Cyclization: This method, utilizing a hydride shift, allows for the formation of tricyclic systems containing the piperidine core. nih.gov
Direct C-H Functionalization: Rhodium-stabilized carbenes can be used for the site-selective functionalization of the saturated piperidine ring, allowing for the introduction of substituents at specific positions. nih.gov
These innovative synthetic strategies will enable chemists to build more diverse and complex libraries of this compound analogues, increasing the probability of discovering compounds with improved potency, selectivity, and pharmacokinetic properties.
Investigation of Synergistic Effects of this compound with Existing Therapeutic Agents
Combination therapy, where two or more drugs are used together, is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. Investigating the synergistic effects of this compound analogues with existing therapeutic agents could lead to more effective treatment regimens.
For example, in cancer research, piperidine-containing compounds have been shown to induce apoptosis (programmed cell death) by increasing the expression of pro-apoptotic genes like p53 and Bax. nih.gov Combining a novel phenoxypiperidine derivative that promotes apoptosis with a standard-of-care chemotherapy agent could potentially lead to enhanced tumor cell killing and a lower likelihood of drug resistance. Future studies will likely explore these combinations in preclinical models to identify promising synergistic interactions.
Addressing Challenges in Specific Biological Applications, such as Overcoming Resistance and Improving Selectivity
Despite the promise of this compound derivatives, challenges remain in their development for specific biological applications. Two key areas of focus are overcoming drug resistance and improving selectivity.
Overcoming Resistance: Drug resistance is a major obstacle in the treatment of many diseases. The development of novel phenoxypiperidine analogues with different mechanisms of action or the ability to circumvent known resistance pathways is a critical area of research. For instance, if resistance to a particular kinase inhibitor arises from a mutation in the target protein, a new analogue that can bind to the mutated kinase would be highly valuable.
Improving Selectivity: Achieving high selectivity for the desired biological target over other related proteins is crucial for minimizing off-target side effects. Computational methods, such as molecular docking and pharmacophore modeling, can be employed to design ligands with improved selectivity. frontiersin.orgnih.gov A study on piperidine-4-carboxamide derivatives demonstrated that specific substitutions on the piperidine ring and the amide nitrogen could significantly enhance selectivity for the σ1 receptor over the σ2 receptor. nih.gov Similar strategies can be applied to the this compound scaffold to fine-tune the selectivity profile of new drug candidates.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(2,6-Dichlorophenoxy)piperidine, and how can purity be maximized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where 2,6-dichlorophenol reacts with a piperidine derivative (e.g., 4-chloropiperidine) under basic conditions (e.g., K₂CO₃ in DMF). Purification typically involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol. Monitoring reaction progress via TLC and confirming purity using HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.5 ppm, piperidine ring protons at δ 2.5–3.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 276.03 for C₁₁H₁₂Cl₂NO) .
- HPLC : Reverse-phase chromatography for purity assessment and stability testing .
Q. How can researchers assess the compound’s solubility and stability in aqueous buffers for in vitro assays?
- Methodological Answer : Perform solubility screening in PBS (pH 7.4), DMSO, and ethanol using UV-Vis spectroscopy (λmax ~260 nm). Stability is tested via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For pH-dependent stability, incubate in buffers (pH 1–10) and quantify degradation products .
Advanced Research Questions
Q. How to design experiments evaluating this compound’s interaction with histamine or serotonin receptors?
- Methodological Answer :
- Radioligand Binding Assays : Use [³H]-mepyramine for H₁ receptor affinity or [³H]-LSD for 5-HT₂ receptors. Incubate with transfected HEK293 cell membranes, and quantify displacement curves (IC₅₀ values) using nonlinear regression .
- Functional Assays : Measure intracellular Ca²⁺ flux (Fluo-4 AM dye) or cAMP accumulation (ELISA) to assess agonist/antagonist activity .
Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies for piperidine derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with receptor active sites (e.g., histamine H₁ receptor PDB: 3RZE). Compare binding poses of analogs to identify critical substituents .
- Meta-Analysis : Apply multivariate regression to consolidate SAR data from diverse studies, focusing on descriptors like ClogP, polar surface area, and steric effects .
Q. How can factorial design optimize reaction conditions for scaling up synthesis?
- Methodological Answer : Implement a 2³ factorial design varying temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF). Use ANOVA to identify significant factors (e.g., temperature and solvent) and optimize yield via response surface methodology .
Q. What computational methods predict metabolic pathways and toxicity of this compound?
- Methodological Answer :
- In Silico Metabolism : Use Schrödinger’s MetaSite to predict cytochrome P450-mediated oxidation (e.g., hydroxylation at the piperidine ring).
- Toxicity Profiling : Employ Derek Nexus or ProTox-II to assess mutagenicity and hepatotoxicity risks based on structural alerts (e.g., dichlorophenyl group) .
Methodological Considerations for Data Interpretation
Q. How to address batch-to-batch variability in biological activity data?
- Methodological Answer :
- Quality Control : Standardize synthesis protocols (e.g., strict temperature control, inert atmosphere) and validate purity via LC-MS for each batch.
- Statistical Correction : Use mixed-effects models to account for batch variability in dose-response analyses .
Q. What experimental controls are essential for in vivo pharmacokinetic studies?
- Methodological Answer :
- Negative Controls : Administer vehicle (e.g., 0.5% carboxymethylcellulose) to account for solvent effects.
- Positive Controls : Use a known CNS-penetrant compound (e.g., propranolol) to validate blood-brain barrier permeability assays. Collect plasma/tissue samples at 0.5, 2, 6, and 24 h post-dose for LC-MS/MS quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
